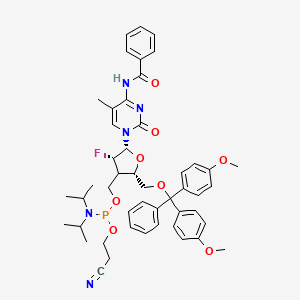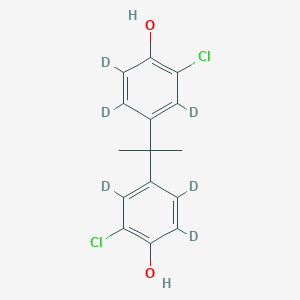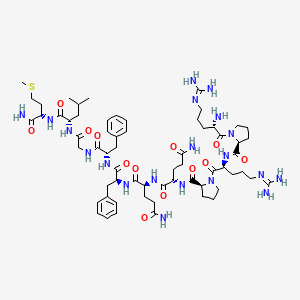
DMT-2'-F-dC(Bz)-CE-Phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DMT-2’-F-dC(Bz)-CE-Phosphoramidite is a modified nucleoside derivative. It is a fluorinated and benzoylated cytidine analog, which is used in the synthesis of oligonucleotides. This compound is particularly valuable in the field of nucleic acid chemistry due to its ability to enhance the stability and binding affinity of oligonucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMT-2’-F-dC(Bz)-CE-Phosphoramidite involves multiple steps. The starting material is typically a protected nucleoside, which undergoes fluorination at the 2’ position. The benzoyl group is then introduced at the N4 position. The final step involves the attachment of the phosphoramidite group, which is essential for its incorporation into oligonucleotides.
Industrial Production Methods
Industrial production of DMT-2’-F-dC(Bz)-CE-Phosphoramidite follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the high purity of the final product. The compound is typically stored at low temperatures to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
DMT-2’-F-dC(Bz)-CE-Phosphoramidite undergoes various chemical reactions, including:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group.
Substitution: The fluorine atom at the 2’ position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Iodine in the presence of water or tert-butyl hydroperoxide is commonly used.
Substitution: Nucleophiles such as thiols or amines can be used under mild conditions.
Major Products
Oxidation: The major product is the corresponding phosphate derivative.
Substitution: The products depend on the nucleophile used but typically involve the replacement of the fluorine atom.
Scientific Research Applications
DMT-2’-F-dC(Bz)-CE-Phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for various biochemical studies.
Biology: Employed in the development of antisense oligonucleotides and small interfering RNA (siRNA) for gene silencing.
Medicine: Investigated for its potential in therapeutic applications, including cancer treatment and antiviral therapies.
Industry: Utilized in the production of diagnostic tools and molecular probes.
Mechanism of Action
The compound exerts its effects primarily through its incorporation into oligonucleotides. The fluorine atom enhances the binding affinity and stability of the oligonucleotides, making them more resistant to enzymatic degradation. The benzoyl group further stabilizes the nucleoside, while the phosphoramidite group facilitates its incorporation into oligonucleotides during synthesis.
Comparison with Similar Compounds
Similar Compounds
2’-Fluoro-2’-deoxycytidine: Another fluorinated cytidine analog with similar properties.
5-Methylcytidine: A modified nucleoside with a methyl group at the 5 position.
2’-O-Methylcytidine: A cytidine analog with a methyl group at the 2’ position.
Uniqueness
DMT-2’-F-dC(Bz)-CE-Phosphoramidite is unique due to its combination of fluorination, benzoylation, and the presence of the phosphoramidite group. This combination enhances the stability and binding affinity of oligonucleotides, making it particularly valuable in nucleic acid chemistry and therapeutic applications.
Properties
Molecular Formula |
C48H55FN5O8P |
|---|---|
Molecular Weight |
879.9 g/mol |
IUPAC Name |
N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-fluorooxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C48H55FN5O8P/c1-32(2)54(33(3)4)63(60-28-14-27-50)61-30-41-42(62-46(43(41)49)53-29-34(5)44(52-47(53)56)51-45(55)35-15-10-8-11-16-35)31-59-48(36-17-12-9-13-18-36,37-19-23-39(57-6)24-20-37)38-21-25-40(58-7)26-22-38/h8-13,15-26,29,32-33,41-43,46H,14,28,30-31H2,1-7H3,(H,51,52,55,56)/t41?,42-,43+,46-,63?/m1/s1 |
InChI Key |
FRKTVAMUNPTWSJ-BMDAQKNPSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@H](C([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)COP(N(C(C)C)C(C)C)OCCC#N)F |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)COP(N(C(C)C)C(C)C)OCCC#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12389697.png)

![(2R,3R,4S,5S,6R)-2-[(2R)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12389710.png)

![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12389721.png)








